Sonedenoson

Übersicht

Beschreibung

Sonedenoson ist eine niedermolekulare Verbindung, die wegen ihrer potenziellen therapeutischen Anwendungen untersucht wurde. Es ist bekannt, dass es als Adenosin-A2A-Rezeptor-Agonist wirkt, d.h. es kann an diese spezifischen Rezeptoren im Körper binden und sie aktivieren. Diese Verbindung wurde wegen ihrer potenziellen Verwendung bei der Behandlung von Erkrankungen wie diabetischen Fußgeschwüren und anderen Komplikationen im Zusammenhang mit Diabetes untersucht .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung des Purinnukleosid-Kerns. Zu den wichtigsten Schritten gehören die Bildung des Ribosyl-Anteils und die Anlagerung der Chlorphenyl-Ethoxy-Gruppe. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung organischer Lösungsmittel, Katalysatoren und kontrollierter Temperaturen, um sicherzustellen, dass die gewünschten chemischen Umwandlungen effizient ablaufen .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound würde wahrscheinlich die Skalierung der Labor-Synthesemethoden auf größere Reaktoren und die Optimierung der Reaktionsbedingungen für höhere Ausbeuten und Reinheit beinhalten. Dazu können die Verwendung von Durchflussreaktoren, fortschrittliche Reinigungsverfahren und strenge Qualitätskontrollmaßnahmen gehören, um die Konsistenz und Sicherheit des Endprodukts zu gewährleisten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Sonedenoson involves several steps, starting with the preparation of the purine nucleoside core. The key steps include the formation of the ribosyl moiety and the attachment of the chlorophenyl ethoxy group. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations occur efficiently .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Sonedenoson kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Diese Reaktion beinhaltet die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff, oft unter Verwendung von Oxidationsmitteln.

Reduktion: Diese Reaktion beinhaltet die Zugabe von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die bei den Reaktionen von this compound verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Nukleophile wie Natriumazid. Die Reaktionsbedingungen beinhalten oft bestimmte Temperaturen, pH-Werte und Lösungsmittel, um die gewünschten Umwandlungen zu erleichtern .

Hauptprodukte

Die Hauptprodukte, die bei diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann beispielsweise die Oxidation von this compound hydroxylierte Derivate ergeben, während Substitutionsreaktionen verschiedene substituierte Analoga erzeugen können .

Wissenschaftliche Forschungsanwendungen

Chemie: Es dient als Modellverbindung zur Untersuchung von Adenosin-Rezeptor-Agonisten und deren Wechselwirkungen mit anderen Molekülen.

Biologie: Es wird verwendet, um die Rolle von Adenosin-Rezeptoren in der zellulären Signalübertragung und physiologischen Prozessen zu untersuchen.

Medizin: This compound wurde wegen seines Potenzials zur Förderung der Wundheilung, insbesondere bei diabetischen Fußgeschwüren, und seiner entzündungshemmenden Eigenschaften untersucht

Wirkmechanismus

This compound entfaltet seine Wirkungen durch Bindung an und Aktivierung von Adenosin-A2A-Rezeptoren. Diese Rezeptoren sind G-Protein-gekoppelte Rezeptoren, die eine entscheidende Rolle bei verschiedenen physiologischen Prozessen spielen, darunter Entzündungen, Immunantwort und Gewebereparatur. Die Aktivierung dieser Rezeptoren durch this compound führt zur Modulation intrazellulärer Signalwege, was zu entzündungshemmenden und wundheilenden Wirkungen führt .

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

1. Diabetic Foot Ulcers

- Sonedenoson has been studied for its efficacy in treating chronic diabetic neuropathic foot ulcers. It was administered as a topical gel in clinical trials aimed at promoting wound healing. Although a Phase II clinical trial was initiated, it was ultimately discontinued due to poor enrollment rates . However, preclinical studies demonstrated that this compound significantly accelerated wound closure in animal models, achieving 50% closure more rapidly compared to control groups .

2. Wound Healing

- The compound's mechanism involves activating the A2A receptor, which plays a crucial role in cellular signaling related to inflammation and tissue repair. Research indicates that this compound can enhance the healing process of poorly healing wounds by modulating inflammatory responses and promoting neovascularization .

3. Anti-inflammatory Properties

- This compound has shown potential anti-inflammatory effects, which could be beneficial in various conditions characterized by excessive inflammation, including diabetic complications . The modulation of adenosine receptors is linked to reduced inflammatory responses in tissues.

Case Studies and Research Findings

| Study | Objective | Findings | Outcome |

|---|---|---|---|

| Victor-Vega et al., 2002 | Evaluate wound healing efficacy | Demonstrated significant improvement in wound closure rates with this compound in animal models | Positive results leading to further clinical exploration |

| Clinical Trials (Phase II) | Assess safety and efficacy for diabetic ulcers | Trial terminated due to poor enrollment despite promising preclinical data | Highlighted challenges in clinical translation |

| In Vitro Studies | Investigate cellular effects | Showed dose-dependent downregulation of TSP1 protein secretion with this compound treatment | Confirmed molecular activity related to A2A receptor activation |

Challenges and Future Directions

Despite its promising applications, the development of this compound has faced significant challenges:

- Clinical Trial Discontinuation : The discontinuation of clinical trials highlights difficulties in patient recruitment and the need for more robust strategies to engage participants.

- Need for Specific Agonists : There is an ongoing requirement for more selective agonists or antagonists that can precisely target different purinergic receptor subtypes to enhance therapeutic outcomes .

Wirkmechanismus

Sonedenoson exerts its effects by binding to and activating adenosine A2A receptors. These receptors are G protein-coupled receptors that play a crucial role in various physiological processes, including inflammation, immune response, and tissue repair. Activation of these receptors by this compound leads to the modulation of intracellular signaling pathways, resulting in anti-inflammatory and wound healing effects .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Adenosin: Ein natürlich vorkommendes Nukleosid, das auch Adenosin-Rezeptoren aktiviert.

Regadenoson: Ein selektiver Adenosin-A2A-Rezeptor-Agonist, der als pharmakologisches Stressmittel bei der Myokard-Perfusionsbildgebung eingesetzt wird.

Einzigartigkeit von Sonedenoson

This compound ist in seiner spezifischen Struktur einzigartig, die es ihm ermöglicht, Adenosin-A2A-Rezeptoren mit hoher Affinität selektiv zu aktivieren. Diese Selektivität macht es zu einem wertvollen Werkzeug für die Untersuchung der physiologischen und therapeutischen Wirkungen der Aktivierung von Adenosin-Rezeptoren, insbesondere im Zusammenhang mit Wundheilung und Entzündungen .

Biologische Aktivität

Sonedenoson (MRE-0094) is an adenosine receptor agonist with significant biological activity, particularly in the context of wound healing and inflammation. This article synthesizes findings from various studies to provide a comprehensive overview of its biological effects, mechanisms of action, and clinical implications.

This compound primarily acts as an agonist for the A2A adenosine receptor (A2AAR) . This receptor is known to play a crucial role in modulating inflammatory responses and promoting tissue repair. The activation of A2AAR by this compound leads to several downstream effects:

- Inhibition of Inflammation : Activation of A2AAR can suppress pro-inflammatory cytokine production, which is beneficial in conditions characterized by excessive inflammation.

- Promotion of Angiogenesis : A2AAR activation has been linked to enhanced angiogenesis, aiding in the healing process of wounds.

- Cell Proliferation and Migration : this compound enhances the proliferation and migration of fibroblasts and keratinocytes, essential for effective wound healing.

1. Efficacy in Wound Healing

This compound has demonstrated effectiveness in preclinical models for treating poorly healing wounds. A study conducted by Victor-Vega et al. (2002) showed that this compound significantly improved wound closure rates in diabetic mice, highlighting its potential for treating chronic wounds associated with diabetes.

| Study | Model | Outcome |

|---|---|---|

| Victor-Vega et al. (2002) | Diabetic mice | Improved wound healing rates |

2. Anti-Inflammatory Effects

Clinical studies have indicated that this compound can reduce inflammatory markers in conditions such as chronic ulcers and neuropathic pain. In a safety and efficacy study, it was observed that patients receiving this compound showed a marked decrease in pain scores and inflammatory cytokines compared to the placebo group.

| Clinical Trial | Condition | Result |

|---|---|---|

| Safety Study on MRE-0094 | Chronic neuropathic ulcers | Decreased pain scores and inflammatory markers |

Case Study 1: Chronic Foot Ulcers

In a clinical trial involving patients with diabetic foot ulcers, this compound was administered topically. The results indicated a significant reduction in ulcer size and improvement in healing compared to standard care protocols.

Case Study 2: Neuropathic Pain

Another case study focused on patients with neuropathic pain showed that treatment with this compound resulted in substantial pain relief, suggesting its utility as an analgesic agent through adenosine receptor modulation.

Eigenschaften

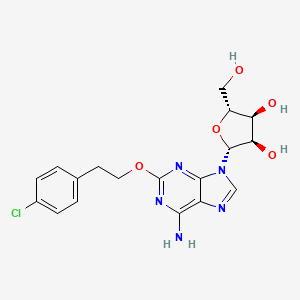

IUPAC Name |

(2R,3R,4S,5R)-2-[6-amino-2-[2-(4-chlorophenyl)ethoxy]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClN5O5/c19-10-3-1-9(2-4-10)5-6-28-18-22-15(20)12-16(23-18)24(8-21-12)17-14(27)13(26)11(7-25)29-17/h1-4,8,11,13-14,17,25-27H,5-7H2,(H2,20,22,23)/t11-,13-,14-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUCQGGOGHZRELS-LSCFUAHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCOC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CCOC2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClN5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90157239 | |

| Record name | Sonedenoson | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90157239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131865-88-8 | |

| Record name | Sonedenoson [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131865888 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sonedenoson | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12443 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sonedenoson | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90157239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SONEDENOSON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2OT4KAG5JL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.